

BN-82451 Dihydrochloride: A Technical Guide for Researchers

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Compound of Interest

Compound Name: BN-82451 dihydrochloride

Cat. No.: B1667339 Get Quote

CAS Number: 663172-95-0

This technical guide provides an in-depth overview of **BN-82451 dihydrochloride**, a multitargeting neuroprotective agent. The information is intended for researchers, scientists, and professionals in drug development, offering a consolidated resource on its core pharmacological properties, mechanism of action, and experimental data.

Core Compound Details

Property	Value
IUPAC Name	4-[2-(aminomethyl)-1,3-thiazol-4-yl]-2,6-di-tert- butylphenol;dihydrochloride
Molecular Formula	C18H28Cl2N2OS
Molecular Weight	391.4 g/mol
Synonyms	BN-82451 2HCl, BN-82451B 2HCl
Physical Appearance	Solid powder
Solubility	Soluble in DMSO

Mechanism of Action



BN-82451 is a hybrid molecule with a multifaceted mechanism of action that confers its neuroprotective and anti-inflammatory effects.[1][2] Its activity is not limited to a single target but rather engages several pathways implicated in neuronal damage and death.[1][2]

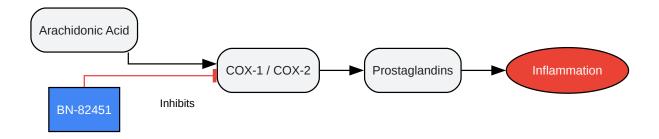
The primary mechanisms of action of BN-82451 include:

- Cyclooxygenase (COX) Inhibition: BN-82451 is a dual inhibitor of both COX-1 and COX-2 enzymes.[3] This inhibition is largely responsible for its anti-inflammatory properties.[1][2]
 While it is known to be a dual inhibitor, specific IC50 values for each enzyme are not readily available in public literature.
- Sodium Channel Blockade: The compound exhibits sodium channel blocking activity, which contributes to its neuroprotective effects by preventing excitotoxicity.[1][2]
- Antioxidant Properties: BN-82451 possesses antioxidant capabilities, helping to mitigate
 oxidative stress, a key factor in the pathogenesis of many neurodegenerative diseases.[1][2]
 [4]
- Mitochondrial Protection: It acts as a mitochondrial protective agent, which is crucial for maintaining cellular energy homeostasis and preventing apoptosis.[1][2]

This multi-pronged approach allows BN-82451 to address the complex pathology of neurodegenerative disorders through simultaneous modulation of inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction.[1][2]

Signaling Pathways and Experimental Workflows

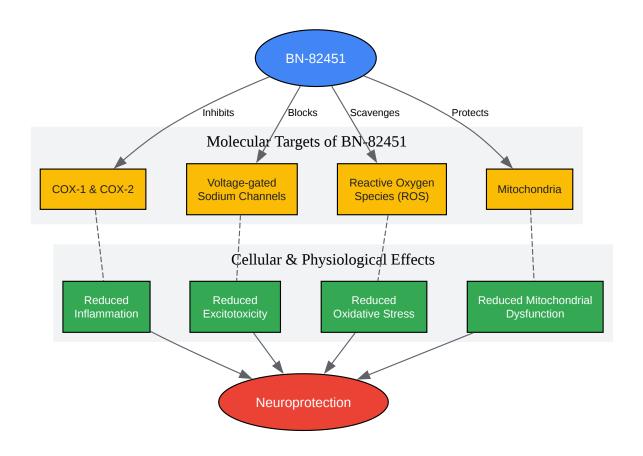
The following diagrams illustrate the key signaling pathways influenced by BN-82451 and a general workflow for its investigation.





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Figure 1. Inhibition of the Cyclooxygenase Pathway by BN-82451.



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Figure 2. Multi-Target Mechanism of BN-82451 Leading to Neuroprotection.

Pharmacological Data

While specific IC50 values for COX-1 and COX-2 inhibition are not publicly available, the neuroprotective and anti-inflammatory properties of BN-82451 have been demonstrated in various preclinical models.

Table 1: Preclinical Efficacy of BN-82451 and its Base (IRC-082451)



Disease Model	Animal Model	Key Findings
Huntington's Disease	R6/2 Transgenic Mice	Oral administration of BN-82451 led to a significant improvement in motor performance and a 15% increase in survival. It also reduced gross brain atrophy, neuronal atrophy, and the number of neuronal intranuclear inclusions.[4]
Parkinson's Disease	MPTP-treated Primates	The base form, IRC-082451, showed a dose-dependent reduction in L-DOPA-induced dyskinesias. A 5 mg/kg dose resulted in a significant 43% reduction in the total number of dyskinesias without negatively impacting spontaneous locomotor activity.
General Neuroprotection	Various in vitro and in vivo models	BN-82451 has demonstrated significant neuroprotective effects in models of cerebral ischemia and amyotrophic lateral sclerosis.[1][2]

Experimental Protocols

Detailed experimental protocols for BN-82451 are not extensively published. However, based on the literature, the following methodologies are relevant for studying its activity.

In Vivo Administration (Mouse Model of Huntington's Disease):

 Compound Preparation: BN-82451 can be administered orally. The specific vehicle and concentration would need to be optimized for the study design.



- Dosing Regimen: In the R6/2 transgenic mouse model, a specific oral dosing regimen was followed, which would be detailed in the primary literature.[4]
- Behavioral Assessment: Motor performance can be assessed using standardized tests such as the rotarod test.
- Histological Analysis: Post-mortem brain tissue analysis can be performed to assess for changes in brain atrophy, neuronal cell size, and the presence of intranuclear inclusions.[4]

In Vivo Administration (Primate Model of Parkinson's Disease):

- Compound: The base form, IRC-082451, was used in these studies.
- Dosing: Acute and sub-chronic treatment regimens with varying doses (e.g., 2.5, 5, and 10 mg/kg) can be tested.
- Assessment of Dyskinesia: L-DOPA-induced dyskinesias can be quantified by analyzing video recordings of the animals using specialized software.
- Locomotor Activity: Spontaneous locomotor activity can be measured to assess any impact
 of the compound on normal movement.

Clinical Trial Information

A Phase 2a clinical trial (NCT02231580) was conducted to evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of BN-82451B in male patients with Huntington's Disease.

Table 2: Overview of Clinical Trial NCT02231580



Parameter	Details
Study Title	A Dose Escalation, Proof of Concept, Phase IIa Study to Investigate the Safety and Tolerability, the Pharmacokinetic and the Pharmacodynamic of BN82451 in Male Huntington's Disease Patients
Condition	Huntington's Disease
Intervention	BN-82451B administered orally in capsule form at doses of 40 mg, 60 mg, or 80 mg twice daily for 28 days, compared to a placebo.
Primary Outcome	To investigate the safety and tolerability of BN-82451B.
Secondary Outcomes	Assessment of pharmacokinetics and pharmacodynamics, including effects on quantitative motor (Q-Motor) measures.

Conclusion

BN-82451 dihydrochloride is a promising neuroprotective agent with a unique multitargeting mechanism of action. Its ability to concurrently address inflammation, excitotoxicity, oxidative stress, and mitochondrial dysfunction makes it a compelling candidate for the treatment of complex neurodegenerative disorders like Huntington's and Parkinson's diseases. While further research is needed to fully elucidate its clinical potential and to quantify its inhibitory potency against specific targets like COX-1 and COX-2, the existing preclinical and early clinical data provide a strong rationale for its continued investigation. This guide serves as a foundational resource for researchers aiming to explore the therapeutic applications of BN-82451.

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